2,3-dibromobenzoic acid physical properties
2,3-dibromobenzoic acid physical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dibromobenzoic Acid for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 2,3-dibromobenzoic acid (CAS No: 603-78-1), a key halogenated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes critical data on its physical properties, chemical behavior, and safe handling. While direct experimental spectral and crystallographic data for this specific isomer are not widely published, this guide leverages established chemical principles and data from closely related analogues to provide authoritative insights into its characterization and synthetic utility. We present plausible, detailed protocols for its synthesis and application in cross-coupling reactions, highlighting its role as a versatile building block in the development of complex organic molecules, including potential pharmaceutical agents.
Introduction: The Strategic Value of Vicinal Dibromination
2,3-Dibromobenzoic acid is a member of the dibromobenzoic acid family, distinguished by its vicinal (adjacent) bromine substituents at the ortho and meta positions relative to the carboxylic acid group.[1] This specific substitution pattern imparts a unique combination of steric and electronic properties that are of significant interest in organic synthesis.[1] The electron-withdrawing nature of the two bromine atoms and the carboxylic acid increases the electrophilicity of the aromatic ring and enhances the acidity of the carboxyl proton compared to unsubstituted benzoic acid.[1]
Crucially, the differential reactivity of the two C-Br bonds, influenced by their position relative to the deactivating carboxyl group, allows for regioselective functionalization. This makes 2,3-dibromobenzoic acid a valuable starting material for the programmed, stepwise synthesis of polysubstituted aromatic compounds. Its utility is most pronounced in modern cross-coupling methodologies, where it serves as a scaffold to introduce diverse functionalities, a cornerstone of discovery chemistry in the pharmaceutical and materials science sectors.[1]
Physicochemical & Structural Properties
The physical properties of 2,3-dibromobenzoic acid govern its behavior in solution and in the solid state, impacting everything from reaction kinetics to purification and formulation.
Core Identification and Properties
The fundamental identifiers and key physical constants for 2,3-dibromobenzoic acid are summarized below. It is important to note that while CAS number 603-78-1 is the most cited, 65436-55-7 also appears in some databases for this compound.[2]
| Parameter | Value | Source(s) |
| CAS Registry Number | 603-78-1 | [1][2] |
| Molecular Formula | C₇H₄Br₂O₂ | [3] |
| Molecular Weight | 279.91 g/mol | [1][3] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 144 - 148 °C | [1] |
| Boiling Point | 352.7 ± 32.0 °C (Predicted) | [1] |
| Density | 2.083 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.46 ± 0.10 (Predicted) | [1] |
| LogP (Octanol/Water) | 2.91 (Predicted) | [1][2] |
The relatively high melting point is indicative of strong intermolecular forces in the solid state, primarily driven by hydrogen bonding between the carboxylic acid moieties.[1] The predicted pKa of ~2.46 suggests it is a moderately strong acid, a direct consequence of the inductive electron-withdrawing effects of the two bromine atoms.[1]
Solubility Profile
Understanding the solubility is critical for selecting appropriate reaction solvents and purification methods.
| Solvent Class | Solubility | Rationale & Field Insight |
| Polar Aprotic | Soluble (e.g., DMSO, DMF) | These solvents effectively solvate both the polar carboxylic acid group and the aromatic ring. DMSO is a common choice for NMR analysis of this class of compounds. |
| Polar Protic | Soluble (e.g., Methanol, Ethanol) | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the carboxylic acid. Recrystallization from alcohol/water mixtures is a common purification strategy for related compounds.[4] |
| Ethers | Moderately Soluble (e.g., THF, Diethyl Ether) | Ethers can accept hydrogen bonds from the carboxylic acid proton, but the overall polarity is lower. THF is a common solvent for reactions involving organometallic reagents with this type of substrate. |
| Non-Polar | Sparingly Soluble (e.g., Toluene, Hexanes) | The high polarity of the carboxylic acid group limits solubility in non-polar solvents. Toluene may be used for recrystallization of related, more substituted bromo-benzoic acids at elevated temperatures.[5] |
| Aqueous | Very Slightly Soluble in Water | The hydrophobic nature of the dibromophenyl ring dominates, leading to low water solubility. Solubility increases significantly in basic aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to deprotonation to the water-soluble carboxylate salt. |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation.
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¹H NMR: The aromatic region is expected to show a complex multiplet system for the three aromatic protons. Based on standard substituent effects, the proton between the two bromine atoms (at C4) would be shifted downfield, while the others would appear further upfield. The acidic proton of the carboxyl group will appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm), which is exchangeable with D₂O. For comparison, the aromatic protons of 3,5-dibromobenzoic acid appear at δ 8.0-8.1 ppm in DMSO-d₆.[6]
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¹³C NMR: Seven distinct carbon signals are expected. The carboxyl carbon will appear significantly downfield (~165-170 ppm). The two carbons bearing bromine atoms (C2, C3) will be shifted upfield relative to their positions in benzoic acid due to the "heavy atom effect." The remaining aromatic carbons will have chemical shifts influenced by the positions of the three substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key carboxylic acid functional group.
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance & Causality |
| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | A very broad, often intense absorption band. The breadth is a hallmark of the strong hydrogen bonding present in the dimeric solid-state structure of carboxylic acids. This broad peak often has smaller, sharp peaks from C-H stretches superimposed on it.[5][7] |
| ~1710 - 1680 | C=O Stretch (Carbonyl) | A strong, sharp, and intense peak. Its position confirms the presence of the carbonyl in a conjugated, hydrogen-bonded system. For comparison, the C=O stretch in 2,3,4,5,6-pentabromobenzoic acid is found at 1711 cm⁻¹.[5] |
| ~1320 - 1210 | C-O Stretch | A medium to strong intensity peak, coupled with O-H bending.[7] |
| ~1600, ~1475 | C=C Stretch (Aromatic) | Two or more medium-intensity sharp peaks characteristic of the benzene ring. |
| < 800 | C-Br Stretch | One or more medium to strong peaks in the fingerprint region, confirming the presence of carbon-bromine bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a triplet of peaks:
-
[M]⁺ (containing two ⁷⁹Br atoms) at m/z 278
-
[M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br) at m/z 280 (most abundant)
-
[M+4]⁺ (containing two ⁸¹Br atoms) at m/z 282
-
The relative intensity of this M:M+2:M+4 pattern will be approximately 1:2:1.
-
-
Key Fragments: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). The loss of a bromine atom (M-79/81) is also highly probable.
Crystal Structure Analysis
While the specific crystal structure of 2,3-dibromobenzoic acid is not publicly available, data from related structures like p-bromobenzoic acid and 2-amino-3-bromobenzoic acid provide a robust model for its solid-state behavior.[4][8] Carboxylic acids almost universally crystallize as hydrogen-bonded dimers, forming a characteristic R²₂(8) ring motif.[4] These dimeric pairs then pack into a larger lattice structure, often stabilized by weaker interactions such as π-π stacking or halogen bonds (C-Br···O). Understanding this packing is critical in solid-state chemistry and drug development for predicting properties like solubility and dissolution rate.
Synthesis and Reactivity
Plausible Synthetic Protocol
Figure 2: General experimental workflow for a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,3-dibromobenzoic acid (1.0 eq.), the desired arylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (3.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The base is essential for activating the boronic acid in the catalytic cycle. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the aqueous phase with an organic solvent like ethyl acetate. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid product.
-
Purification: Collect the product by filtration and purify further by column chromatography or recrystallization. Self-validation: The formation of the new C-C bond and the retention of one bromine atom can be confirmed by NMR and Mass Spectrometry.
Safety, Handling, and Storage
Halogenated benzoic acids require careful handling. While a specific MSDS for the 2,3-isomer is not universally available, data from isomers like 2,4- and 2,6-dibromobenzoic acid, and benzoic acid itself, provide clear guidance. [10][11][12]
-
Hazard Identification:
-
Causes skin irritation (H315). [10] * Causes serious eye irritation (H319). [10] * May cause respiratory irritation (H335). [10]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a P95 or N95 respirator may be necessary.
-
-
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing. [13] * Avoid generating dust. Use weighing paper or a spatula to handle the solid.
-
Wash hands thoroughly after handling. [13]* Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention. [12] * Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists. [12] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [12] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Conclusion
2,3-Dibromobenzoic acid is a strategically important synthetic intermediate whose value is derived from the specific arrangement of its functional groups. While a complete experimental dataset is not widely disseminated, a comprehensive understanding of its physical properties, spectral characteristics, and reactivity can be confidently established through the analysis of analogous compounds and fundamental chemical principles. This guide provides the necessary technical insights and procedural templates for researchers to effectively and safely incorporate this versatile building block into their synthetic programs, particularly in the pursuit of novel therapeutics and advanced materials.
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